N-(diphenylmethylene)Serine methyl ester
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Overview
Description
N-(diphenylmethylene)Serine methyl ester: is an organic compound with the molecular formula C16H15NO2. It is a derivative of serine, an amino acid, and features a diphenylmethylene group attached to the nitrogen atom. This compound is typically used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(diphenylmethylene)Serine methyl ester can be synthesized through the reaction of benzophenone imine with methyl bromoacetate. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: N-(diphenylmethylene)Serine methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are employed in substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(diphenylmethylene)Serine methyl ester is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the construction of chiral centers and the development of pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound for understanding the behavior of serine derivatives in biological systems .
Medicine: Its structural features make it a useful scaffold for developing new drugs .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a building block for various synthetic processes .
Mechanism of Action
The mechanism of action of N-(diphenylmethylene)Serine methyl ester involves its interaction with molecular targets such as enzymes and receptors. The diphenylmethylene group can engage in π-π interactions with aromatic residues in proteins, while the ester group can participate in hydrogen bonding and other non-covalent interactions. These interactions influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
- N-(diphenylmethylene)glycine methyl ester
- N-(diphenylmethylene)glycine ethyl ester
- N-(diphenylmethylene)alanine methyl ester
Comparison: N-(diphenylmethylene)Serine methyl ester is unique due to the presence of the serine moiety, which introduces an additional hydroxyl group compared to glycine and alanine derivatives. This hydroxyl group can participate in additional hydrogen bonding interactions, potentially enhancing the compound’s reactivity and binding properties .
Properties
IUPAC Name |
methyl 2-(benzhydrylideneamino)-3-hydroxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-21-17(20)15(12-19)18-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15,19H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INDYBELMPCDQHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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